3,4-bis(chloromethyl)-1,2,5-Oxadiazole 3,4-bis(chloromethyl)-1,2,5-Oxadiazole
Brand Name: Vulcanchem
CAS No.: 53601-88-0
VCID: VC18548969
InChI: InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2
SMILES:
Molecular Formula: C4H4Cl2N2O
Molecular Weight: 166.99 g/mol

3,4-bis(chloromethyl)-1,2,5-Oxadiazole

CAS No.: 53601-88-0

Cat. No.: VC18548969

Molecular Formula: C4H4Cl2N2O

Molecular Weight: 166.99 g/mol

* For research use only. Not for human or veterinary use.

3,4-bis(chloromethyl)-1,2,5-Oxadiazole - 53601-88-0

Specification

CAS No. 53601-88-0
Molecular Formula C4H4Cl2N2O
Molecular Weight 166.99 g/mol
IUPAC Name 3,4-bis(chloromethyl)-1,2,5-oxadiazole
Standard InChI InChI=1S/C4H4Cl2N2O/c5-1-3-4(2-6)8-9-7-3/h1-2H2
Standard InChI Key SECPUWPTTFABIZ-UHFFFAOYSA-N
Canonical SMILES C(C1=NON=C1CCl)Cl

Introduction

Structural and Chemical Characteristics

3,4-Bis(chloromethyl)-1,2,5-oxadiazole is a heterocyclic compound featuring a five-membered oxadiazole ring with two chloromethyl (-CH2_2Cl) groups at the 3- and 4-positions. Its molecular formula is C4H4Cl2N2O\text{C}_4\text{H}_4\text{Cl}_2\text{N}_2\text{O}, yielding a molecular weight of 166.99 g/mol. The oxadiazole core is aromatic, with delocalized π-electrons contributing to its stability. The chloromethyl substituents enhance reactivity, enabling participation in nucleophilic substitution and polymerization reactions .

The compound’s planar structure allows for strong intermolecular interactions, influencing its crystalline packing and solubility. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically required for dissolution, whereas it exhibits limited solubility in water .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 3,4-bis(chloromethyl)-1,2,5-oxadiazole involves multistep pathways, often starting from oxadiazole precursors. One approach utilizes the Gilch route, where bis(halomethyl) intermediates undergo dehydrohalogenation. For example, reacting 2,5-bis(chloromethyl)-1,3,4-oxadiazole with a strong base like potassium tert-butoxide generates a reactive quinodimethane intermediate, which polymerizes under controlled conditions .

Modifications to this method include interface polymerization, where the monomer (dissolved in toluene) reacts with aqueous potassium hydroxide in the presence of a phase-transfer catalyst. This technique improves molecular weight control and reduces side reactions .

Reactivity Profiles

The chloromethyl groups are pivotal in determining reactivity:

  • Nucleophilic Substitution: The -CH2_2Cl moieties undergo substitution with amines, thiols, or alkoxides, yielding derivatives with tailored properties.

  • Polymerization: Under anionic conditions, the compound forms conjugated polymers via a chain-growth mechanism. For instance, poly(1,2,5-oxadiazole-2,5-diyl-1,2-vinylene) exhibits high thermal stability (Td>300CT_d > 300^\circ \text{C}) and semiconducting behavior .

CompoundMIC (µg/mL)Target Pathogens
2,5-Diaryl derivative0.015S. aureus, C. albicans
Triazole-clubbed8.8E. coli, P. aeruginosa

Applications in Material Science

The compound’s reactivity enables diverse material applications:

  • Conjugated Polymers: Anionic polymerization yields polymers with ηsp/c\eta_{sp}/c values up to 0.98×102ml/g0.98 \times 10^2 \, \text{ml/g}, indicating high molecular weight. These polymers show promise in organic electronics .

  • Cross-Linking Agents: The chloromethyl groups facilitate covalent network formation in epoxy resins, enhancing mechanical strength.

Comparative Analysis with Related Compounds

The table below contrasts 3,4-bis(chloromethyl)-1,2,5-oxadiazole with analogous heterocycles:

CompoundCore StructureKey Features
4,4’-Bis(chloromethyl)-1,1’-biphenylBiphenylLacks heteroatoms, lower reactivity
3,4-Dichloromethyl-1,2,5-thiadiazoleThiadiazoleSulfur atom enhances electron density
3,4-Dichloromethyl-1,2,5-triazoleTriazoleThree nitrogen atoms, higher polarity

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